molecular formula C22H22N4O2S B2444167 4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251543-54-0

4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2444167
CAS No.: 1251543-54-0
M. Wt: 406.5
InChI Key: VNMUQDKTANBQCD-UHFFFAOYSA-N
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Description

4-[(Cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a dimethylbenzyl group, and a pyridinylisothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, including the formation of the isothiazole ring, the introduction of the pyridinyl group, and the attachment of the cyclopropylcarbonyl and dimethylbenzyl groups. Common synthetic routes may involve:

    Formation of the Isothiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated isothiazole.

    Attachment of the Cyclopropylcarbonyl and Dimethylbenzyl Groups: These groups can be introduced through acylation and alkylation reactions, respectively, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[(Cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclopropylcarbonyl)amino]benzoic Acid: Shares the cyclopropylcarbonyl group but differs in the core structure.

    3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid: Similar functional groups but different core structure.

    4-(3-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one: Similar functional groups but different core structure and additional functional groups.

Uniqueness

4-[(Cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(3,4-dimethylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13-6-7-15(11-14(13)2)12-24-22(28)20-19(25-21(27)16-8-9-16)18(26-29-20)17-5-3-4-10-23-17/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMUQDKTANBQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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